

An In-depth Technical Guide to cis-1-Bromo-4-fluorocyclohexane

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Compound of Interest

Compound Name: 1-Bromo-4-fluorocyclohexane

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This technical guide provides a comprehensive overview of the chemical structure, conformational analysis, and predicted spectroscopic properties of cis-**1-Bromo-4-fluorocyclohexane**. Due to the limited availability of direct experimental data for this specific isomer, this guide synthesizes information from analogous compounds and theoretical principles to offer a robust predictive model for its behavior and characteristics.

Molecular Structure and Properties

Cis-**1-Bromo-4-fluorocyclohexane** is a disubstituted cycloalkane with the chemical formula $C_6H_{10}BrF$.^[1] The "cis" configuration indicates that the bromine and fluorine atoms are on the same side of the cyclohexane ring's plane.^[2] The molecule's physical and chemical properties are significantly influenced by the interplay of the steric and electronic effects of the bromo and fluoro substituents.

Table 1: Predicted Physicochemical Properties of cis-**1-Bromo-4-fluorocyclohexane**

Property	Predicted Value	Reference
Molecular Weight	181.05 g/mol	[1]
Molecular Formula	C ₆ H ₁₀ BrF	[1]
XLogP3-AA	2.7	[1]
Hydrogen Bond Donor Count	0	[1]
Hydrogen Bond Acceptor Count	1	[1]
Rotatable Bond Count	0	[1]
Exact Mass	179.99499 Da	[1]
Monoisotopic Mass	179.99499 Da	[1]
Topological Polar Surface Area	0 Å ²	[1]
Heavy Atom Count	8	[1]

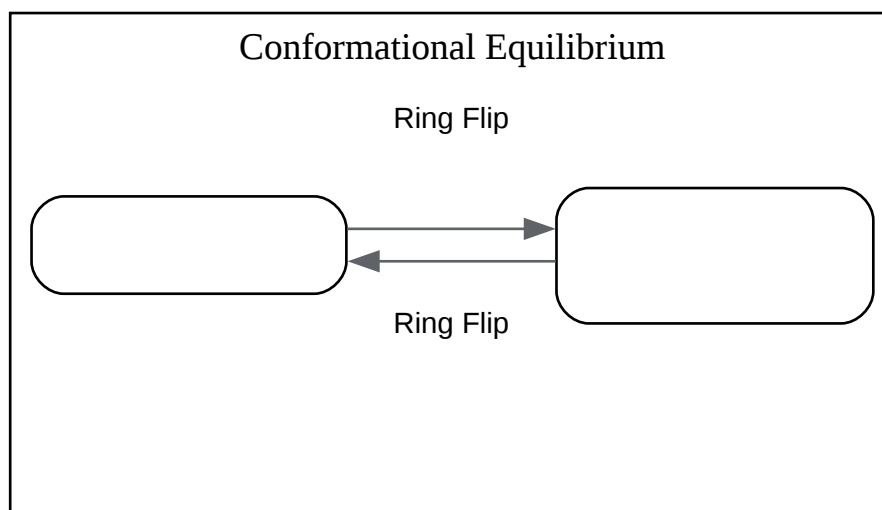
Conformational Analysis

Cis-**1-bromo-4-fluorocyclohexane** exists as an equilibrium between two chair conformations. In the cis isomer, one substituent must be in an axial position while the other is in an equatorial position.[3] The relative stability of these two conformers is determined by the A-values of the substituents, which quantify the steric strain of an axial substituent. The A-value for a bromine atom is approximately 0.38 kcal/mol, while that for a fluorine atom is about 0.15 kcal/mol.

The two possible chair conformations are:

- Conformer A: Axial bromine and equatorial fluorine.
- Conformer B: Equatorial bromine and axial fluorine.

Given the larger A-value of bromine compared to fluorine, Conformer B, with the bulkier bromine atom in the more sterically favorable equatorial position, is predicted to be the more stable conformation.[4]



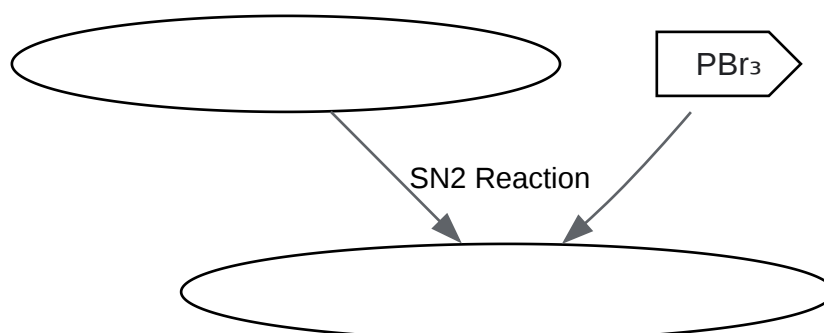
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Figure 1: Conformational equilibrium of cis-**1-Bromo-4-fluorocyclohexane**.

Synthesis

A plausible synthetic route to cis-**1-bromo-4-fluorocyclohexane** would involve the conversion of a suitable precursor, such as 4-fluorocyclohexanol. The stereochemical outcome would depend on the reaction mechanism. An SN2-type reaction would lead to an inversion of stereochemistry, while an SN1-type reaction would likely produce a mixture of cis and trans isomers.

A potential synthetic pathway is outlined below:



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Figure 2: Proposed synthesis of cis-**1-Bromo-4-fluorocyclohexane**.

Experimental Protocol: Synthesis of cis-1-Bromo-4-fluorocyclohexane from trans-4-Fluorocyclohexanol

Materials:

- trans-4-Fluorocyclohexanol
- Phosphorus tribromide (PBr_3)
- Anhydrous diethyl ether
- Saturated sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate
- Round-bottom flask
- Dropping funnel
- Reflux condenser
- Separatory funnel
- Rotary evaporator

Procedure:

- In a flame-dried round-bottom flask under an inert atmosphere, dissolve trans-4-fluorocyclohexanol in anhydrous diethyl ether.
- Cool the solution in an ice bath.
- Slowly add phosphorus tribromide (approximately 0.4 equivalents) to the stirred solution via a dropping funnel.

- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.
- Monitor the reaction progress using thin-layer chromatography (TLC).
- Upon completion, carefully pour the reaction mixture over ice.
- Transfer the mixture to a separatory funnel and wash sequentially with cold water, saturated sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous magnesium sulfate.
- Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
- Purify the crude product by fractional distillation or column chromatography.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **cis-1-bromo-4-fluorocyclohexane** based on the analysis of structurally similar compounds.[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)

¹H NMR Spectroscopy

Table 2: Predicted ¹H NMR Chemical Shifts

Proton	Predicted Chemical Shift (δ, ppm)	Multiplicity	Coupling Constants (J, Hz)
H-1 (CH-Br)	4.0 - 4.5	Multiplet	
H-4 (CH-F)	4.5 - 5.0	Multiplet	
Cyclohexyl H	1.5 - 2.5	Multiplet	

¹³C NMR Spectroscopy

Table 3: Predicted ¹³C NMR Chemical Shifts

Carbon	Predicted Chemical Shift (δ , ppm)
C-1 (C-Br)	50 - 60
C-4 (C-F)	85 - 95 (doublet, due to C-F coupling)
C-2, C-6, C-3, C-5	25 - 40

Infrared (IR) Spectroscopy

Table 4: Predicted IR Absorption Bands

Wavenumber (cm^{-1})	Vibration	Intensity
2850 - 3000	C-H stretch	Strong
1450	C-H bend	Medium
1000 - 1100	C-F stretch	Strong
500 - 600	C-Br stretch	Medium-Strong

Mass Spectrometry

Table 5: Predicted Mass Spectrum Fragments

m/z	Fragment
180/182	$[\text{M}]^+$ (Molecular ion peak, showing isotopic pattern for Br)
101	$[\text{M}-\text{Br}]^+$
81	$[\text{C}_6\text{H}_9]^+$

Experimental Protocols for Spectroscopic Analysis

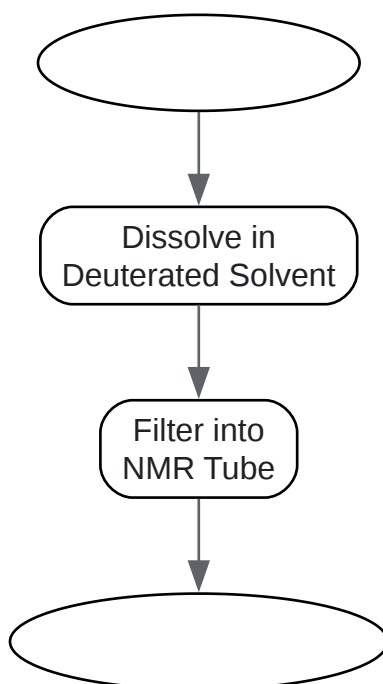
NMR Sample Preparation

Materials:

- **cis-1-Bromo-4-fluorocyclohexane** (5-20 mg)
- Deuterated chloroform (CDCl_3) or other suitable deuterated solvent (0.6-0.7 mL)
- NMR tube (5 mm)
- Pasteur pipette with glass wool

Procedure:

- Weigh 5-20 mg of the purified compound.[\[10\]](#)[\[11\]](#)
- Dissolve the sample in approximately 0.6-0.7 mL of deuterated solvent in a clean, dry vial.
[\[10\]](#)[\[12\]](#)
- Filter the solution through a Pasteur pipette containing a small plug of glass wool directly into the NMR tube to remove any particulate matter.[\[10\]](#)
- Ensure the liquid height in the NMR tube is approximately 4-5 cm.[\[11\]](#)[\[13\]](#)
- Cap the NMR tube and carefully place it in the NMR spectrometer.



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